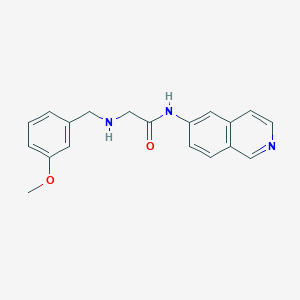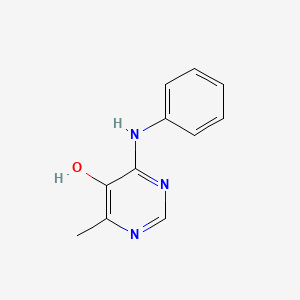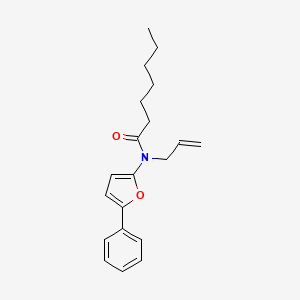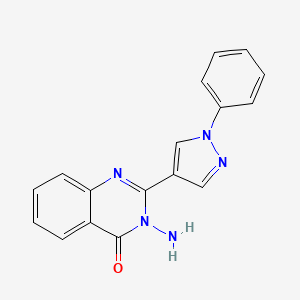![molecular formula C15H17NO2 B12914379 Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- CAS No. 61449-17-0](/img/structure/B12914379.png)
Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by its unique structure, which includes a methyl group at the 3-position and a phenyl group attached to a propenyloxyethyl chain at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- can be synthesized through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipole. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst . These reactions are carried out under moderate conditions and yield substituted isoxazoles in good yields.
Industrial Production Methods
Industrial production of isoxazoles often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One such method includes the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . This approach is eco-friendly and efficient, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Oximes and nitrile oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted isoxazoles with various functional groups.
科学的研究の応用
Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science.
作用機序
The mechanism of action of isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- can be compared with other similar compounds, such as:
3-Methyl-5-phenylisoxazole: Lacks the propenyloxyethyl chain, making it less versatile in certain applications.
2-Methyl-5-phenylbenzoxazole: Contains a benzoxazole ring instead of an isoxazole ring, leading to different chemical properties and biological activities.
The unique structure of isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
61449-17-0 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
3-methyl-5-(2-phenyl-2-prop-2-enoxyethyl)-1,2-oxazole |
InChI |
InChI=1S/C15H17NO2/c1-3-9-17-15(13-7-5-4-6-8-13)11-14-10-12(2)16-18-14/h3-8,10,15H,1,9,11H2,2H3 |
InChIキー |
ZOQUVTLXOGUUIH-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)




![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)
![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)



